molecular formula C23H30N2O5 B137571 Deacetylvindoline CAS No. 3633-92-9

Deacetylvindoline

Cat. No. B137571
CAS RN: 3633-92-9
M. Wt: 414.5 g/mol
InChI Key: ZDKMPOJNYNVYLA-PEGGBQQISA-N
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Description

Deacetylvindoline is a compound derived from vindoline, which is a major alkaloid found in the plant Catharanthus roseus. Vindoline itself is recognized for its anti-cancer properties and serves as a precursor for the synthesis of other indole alkaloids. The process of deacetylation transforms vindoline into deacetylvindoline, which has been observed in cell suspension cultures of C. roseus. This indicates that even though alkaloid biosynthesis is not typical in plant callus cultures, the capability to convert vindoline to deacetylvindoline exists within the tissue of this plant .

Synthesis Analysis

The synthesis of deacetylvindoline involves the enzymatic action of acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyltransferase, which is a key enzyme in the biosynthesis of vindoline. This enzyme has been isolated from the leaves of C. roseus and purified through a series of chromatographic steps. The enzyme exhibits kinetic properties that are crucial for the acetylation process, which is the final step in vindoline biosynthesis. Interestingly, multiple forms of the acetyl-transferase enzyme have been identified, each consisting of two subunits .

Molecular Structure Analysis

The molecular structure of deacetylvindoline has been further explored through its reaction with thionyl chloride. This reaction yields a complex hexacyclic compound, specifically 6,10-dichloro-6,17-epithio-11-methoxy-1-methyltabersonine, as a single product. The structure of this product was elucidated using various nuclear magnetic resonance (NMR) techniques and mass spectrometry. The proposed mechanism for this transformation is complex and has been tentatively suggested based on the experimental data .

Chemical Reactions Analysis

Deacetylvindoline undergoes a notable chemical reaction when treated with thionyl chloride. This reaction is significant as it does not produce a mixture of products but rather a single compound in a moderate yield of 43.5%. The reaction leads to the formation of a hexacyclic structure that is quite distinct from the starting material, indicating a substantial transformation. The reaction mechanism, while not fully understood, has been tentatively proposed based on the structural data obtained from NMR and mass spectrometry experiments .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of deacetylvindoline are not detailed in the provided papers, the studies do give insight into the compound's reactivity and role in biosynthesis. The enzyme responsible for its acetylation has been characterized, suggesting that deacetylvindoline is a substrate for this enzyme, which implies certain chemical properties such as the presence of an acetyl group that can be transferred. The reaction with thionyl chloride also reveals that deacetylvindoline can participate in complex chemical transformations, leading to structurally intricate products .

Scientific Research Applications

Enzyme Characterization and Biosynthesis

  • Purification and Characterization of Acetylcoenzyme A: Deacetylvindoline 4-O-Acetyltransferase: Deacetylvindoline plays a crucial role in vindoline biosynthesis in Catharanthus roseus. The enzyme responsible for this process, acetylcoenzyme A:deacetylvindoline 4-O-acetyltransferase (DAT), has been isolated and characterized, revealing its kinetic properties and inhibition factors (Power, Kurz, & De Luca, 1990).
  • Enzyme Specificity in Vindoline Biosynthesis: Research on another enzyme, acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyltransferase, shows specificity towards different substrates in the biosynthesis of vindoline, indicating a complex enzymatic control in the biosynthetic pathway (Fahn, Gundlach, Deus-Neumann, & Stöckigt, 1985).

Gene Regulation and Expression

  • Functional Analysis of Deacetylvindoline-4-O-Acetyltransferase Gene Promoter: The DAT gene promoter in Madagascar periwinkle is involved in the regulation of gene expression, impacting the biosynthesis of vindoline. This study provides insights into the molecular mechanisms controlling this process (Wang et al., 2010).

Transformation and Application in Medicine

  • Microbial Transformation of Vindoline: Research shows that microbial transformation of vindoline by certain fungi results in the production of deacetylvindoline, highlighting a potential method for the biosynthesis of this compound for therapeutic applications (Atta‐ur‐ Rahman et al., 1998).

Light Regulation in Biosynthesis

  • Light-Regulation of Vindoline Biosynthesis: Studies indicate that phytochrome, a light-sensitive protein, is involved in regulating the biosynthesis of vindoline in Catharanthus, suggesting the impact of environmental factors on the production of deacetylvindoline (Aerts & De Luca, 1992).

Future Directions

The rapid development of modern synthetic biology tools has facilitated the engineering of living organisms to allow them to manufacture plant natural products . Herein, we highlight the advances of strategies to engineer more robust systems for increased production of plant-based chemicals with medicinal value in non-native systems, including in yeast and tobacco plants . Success in engineering these platforms will ultimately provide more access to plant-based medicines .

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKMPOJNYNVYLA-PEGGBQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032208
Record name Deacetylvindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetylvindoline

CAS RN

3633-92-9
Record name Aspidospermidine-3-carboxylic acid, 6,7-didehydro-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12R,19α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3633-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylvindoline
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Record name Deacetylvindoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91993
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Record name Deacetylvindoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLVINDOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ETH7DXT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
V De Luca, J Balsevich, WGW Kurz - Journal of plant physiology, 1985 - Elsevier
… coenzyme A and deacetylvindoline was isolated … deacetylvindoline. Studies of the forward reaction demonstrated an absolute requirement for acetyl coenzyme A and deacetylvindoline …
Number of citations: 59 www.sciencedirect.com
W Fahn, E Laußermair, B Deus-Neumann, J Stöckigt - Plant cell reports, 1985 - Springer
From differentiated plants of Catharanthus roseus (L.) G. Don we have isolated a specific enzyme of the vindoline biosynthetic pathway catalysing the S-adenosylmethionine-dependent …
Number of citations: 47 link.springer.com
M Magnotta, J Murata, J Chen, V De Luca - Phytochemistry, 2007 - Elsevier
Madagascar periwinkle [Catharanthus roseus (L.) G Don] is a pantropical plant of horticultural value that produces the powerful anticancer drugs vinblastine and vincristine that are …
Number of citations: 118 www.sciencedirect.com
R Power, WGW Kurz, V De Luca - Archives of biochemistry and biophysics, 1990 - Elsevier
… this study was to purify and characterize the enzyme acetylcoenzyme A: deacetylvindoline … group from acetylcoenzyme A to position 4 of deacetylvindoline, thus producing vindoline (Fig…
Number of citations: 56 www.sciencedirect.com
W Fahn, H Gundlach, B Deus-Neumann, J Stöckigt - Plant cell reports, 1985 - Springer
… different classes, eg S/~ychnos, ¢orynanthe, or compounds of the ajmaIineZsarpagine group, were not acetylatedbythe enzym& From these results we conclude that deacetylvindoline …
Number of citations: 53 link.springer.com
M Ghasempour, A Iranbakhsh, M Ebadi… - … to Plasma Physics, 2020 - Wiley Online Library
The plasma‐primed seeds of Catharanthus roseus were cultured in a hormone‐free culture medium under sterile conditions. Plasma of 30 or 60 s improved root length (mean = 41.4%) …
Number of citations: 23 onlinelibrary.wiley.com
Q Wang, F Yuan, Q Pan, M Li, G Wang, J Zhao, K Tang - Plant cell reports, 2010 - Springer
Madagascar periwinkle (Catharanthus roseus) produces many therapeutically valuable terpenoid indole alkaloids (TIAs), such as vinblastine and vincristine derived from the monomers …
Number of citations: 43 link.springer.com
NC Parashar, G Parashar, H Nayyar… - Journal of Plant …, 2021 - Springer
The present study investigates the role of DNA methylation in regulation of deacetylvindoline-4-O-acetyltransferase (DAT) gene in Madagascar periwinkle (Catharanthus roseus). …
Number of citations: 6 link.springer.com
W Fahn, J Stöckigt - Plant cell reports, 1990 - Springer
The enzyme acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyltransferase which terminates vindoline biosynthesis has been isolated from Catharanthus roseus leaves, further …
Number of citations: 21 link.springer.com
TH Bui, TNL Nguyen, TT Nguyen… - Australian Journal of …, 2018 - search.informit.org
'Catharanthus roseus' (L.) G. Don contains about 130 types of alkaloids, including vincristine and vinblastine, which are outstanding drugs for cancer. The 'C. roseus' deacetylvindoline-4…
Number of citations: 1 search.informit.org

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